REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11])[CH3:2].CO[CH:15]1[CH2:19][CH2:18][CH:17](OC)O1>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N:11]1[CH:15]=[CH:19][CH:18]=[CH:17]1)[CH3:2]
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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C(C)OC(C1=C(C=CC=C1)N)=O
|
Name
|
|
Quantity
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19 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)O
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for two hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux
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Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
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Type
|
CUSTOM
|
Details
|
the crude product was purified by flash column chromatography (methylene chloride)
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)OC(C1=C(C=CC=C1)N1C=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |